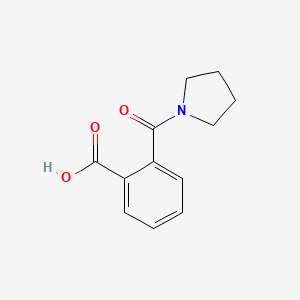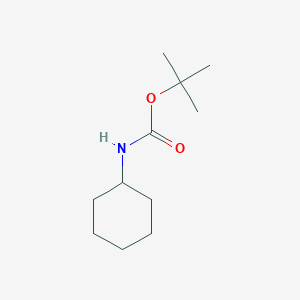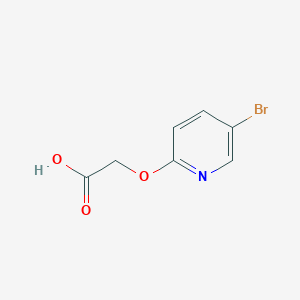
2-Amino-3-methyl-1-pyrrolidin-1-YL-butan-1-one
Overview
Description
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: (S)-2-Amino-3-Methyl-1-(Pyrrolidin-1-Yl)Butan-1-One or CHEMBL16709 Valine derivatives contain valine or a derivative thereof resulting from reactions at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for the synthesis of other compounds.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating potential pharmacological effects.
Biochemical Analysis
Biochemical Properties
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, it has been shown to interact with dipeptidyl peptidase 4, a cell surface glycoprotein receptor involved in T-cell activation . The nature of these interactions can include binding to active sites, altering enzyme activity, or modifying protein conformation.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a positive regulator of T-cell coactivation, thereby enhancing T-cell receptor-mediated activation . This compound may also affect metabolic pathways by interacting with enzymes involved in amino acid metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, its interaction with dipeptidyl peptidase 4 can modulate T-cell activation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its potential therapeutic or toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing immune responses or modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid metabolism, influencing metabolic flux and metabolite levels. For example, it can be metabolized by enzymes involved in the oxidation of cyclic amines, leading to the formation of intermediate compounds . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by amino acid transporters or bind to intracellular proteins that facilitate its distribution . Understanding these mechanisms is important for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it can localize to the cytoplasm or nucleus, where it interacts with enzymes or transcription factors to modulate cellular processes . The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic effects.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Alkylation of Pyrrolidine: Start with pyrrolidine, and alkylate it using an appropriate alkyl halide (e.g., methyl iodide) to introduce the methyl group.
Reductive Amination: Perform reductive amination of the resulting N-methylpyrrolidine with an amine (e.g., ammonia) to introduce the amino group.
Ketone Formation: Oxidize the resulting amine to form the ketone group.
Industrial Production:: Industrial production methods for this compound may involve variations of the above synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The ketone group can undergo oxidation reactions.
Reduction: The ketone group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: React with appropriate nucleophiles (e.g., alkyl halides) under basic conditions.
- Oxidation: The ketone can be converted to a carboxylic acid.
- Reduction: The ketone can yield the corresponding alcohol.
- Substitution: Various N-substituted derivatives can be formed.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this compound’s uniqueness lies in its specific combination of a pyrrolidine ring, an amino group, and a ketone functionality.
properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBAVXVTGLANPI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332247 | |
| Record name | (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54164-07-7 | |
| Record name | (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)
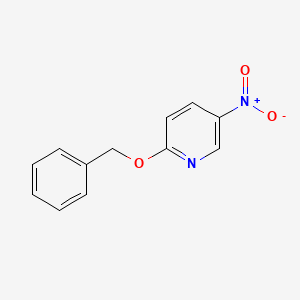
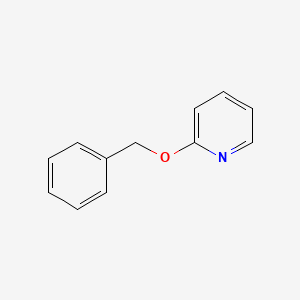
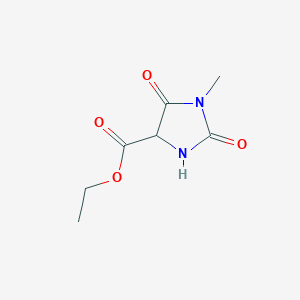




![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)
